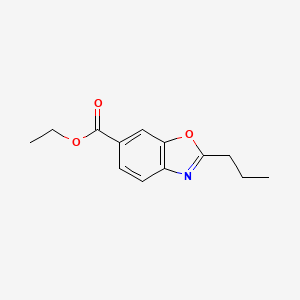

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate

説明

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate is a benzoxazole derivative featuring a propyl substituent at the 2-position and an ethyl ester group at the 6-position. This compound belongs to a class of heterocyclic molecules widely utilized in pharmaceutical, agrochemical, and materials research due to their structural versatility and bioactivity. While its exact CAS number remains unavailable (unlike its methyl ester analog, 330206-41-2), its molecular formula is inferred as C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The benzoxazole core imparts rigidity and electronic properties that enhance interactions with biological targets, while the ester and alkyl groups modulate solubility and metabolic stability.

特性

IUPAC Name |

ethyl 2-propyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-5-12-14-10-7-6-9(8-11(10)17-12)13(15)16-4-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIBQFUWWFOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of 2-Aminophenols with Aldehydes or Carboxylic Acid Derivatives

- Method: 2-Aminophenol reacts with aldehydes or esters under dehydrating conditions to form the benzoxazole ring.

- Catalysts: Acidic catalysts such as poly(ethylene glycol)-bound sulphonic acid (PEG-SO₃H) or ionic liquids have been used to promote cyclization efficiently.

- Conditions: Solvent-free or mild heating conditions, sometimes assisted by ultrasound or microwave irradiation, enhance yields and reduce reaction times.

- Example: Synthesis of 2-substituted benzoxazoles using ionic liquid catalysts under solvent-free ultrasound irradiation achieved moderate to good yields, with the catalyst being reusable for multiple cycles without significant loss of activity.

Cyclization-Dehydration of 2-Amidophenols on Solid Supports

- Method: 2-Amidophenols tethered to solid supports undergo cyclization with dehydrating agents to form benzoxazoles.

- Advantages: Facilitates purification and library synthesis of benzoxazole derivatives.

- Reference: Patented methods describe solid-phase synthesis routes for benzoxazoles, allowing for efficient preparation of substituted derivatives with controlled functionalization.

Specific Preparation Routes for Ethyl 2-Propyl-1,3-Benzoxazole-6-Carboxylate

While direct literature on the exact compound "this compound" is limited, preparation methods can be extrapolated from closely related benzoxazole carboxylates and 2-substituted benzoxazoles.

Starting Materials

- 2-Aminophenol or its derivatives substituted at the 6-position with a carboxylate or ester group.

- Propyl-containing aldehydes or alkylating agents to introduce the propyl group at the 2-position.

Synthetic Sequence

Representative Procedure (Adapted)

- Mix 2-aminophenol-6-carboxylate ester with propanal in the presence of a catalytic amount of PEG-SO₃H.

- Heat the mixture under solvent-free conditions or in ethanol at 70-100°C.

- Optionally apply ultrasound irradiation for 30 minutes to enhance conversion.

- After completion, isolate the product by extraction and purify via column chromatography.

- The ethyl ester form can be obtained by esterification if starting from the acid.

Catalytic Systems and Green Chemistry Considerations

Ionic Liquid Catalysts

Poly(ethylene glycol)-Bound Sulphonic Acid (PEG-SO₃H)

Microwave and Ultrasound Irradiation

- Microwave irradiation at 100-130°C for short durations (5 min to 3 h) accelerates cyclization with high yields (up to 97%).

- Ultrasound irradiation under solvent-free conditions enhances reaction rates and catalyst efficiency.

Data Summary Table of Preparation Conditions for Benzoxazole Esters

| Catalyst/System | Starting Materials | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| PEG-SO₃H | 2-Aminophenol + Propanal | 70°C (ultrasound) | 30 min | 75-85 | Solvent-free, catalyst reusable |

| Imidazolium chlorozincate(II) ionic liquid | 2-Aminophenol + Aromatic aldehydes | 70°C (ultrasound) | 30 min | ~75 | Scalable, solvent-free |

| Acid catalyst (HCl or Acetic acid) | 2-Aminophenol-6-carboxylic acid methyl ester | 100°C (microwave) | 5-180 min | 90-97 | Esterification and cyclization |

| Solid-phase synthesis with cyclization agent | 2-Amidophenol on solid support | Variable | Variable | Moderate to high | Facilitates library synthesis |

Research Findings and Notes

- The presence of electron-donating or withdrawing groups on the benzoxazole ring influences cyclization efficiency and yield.

- Esterification of the carboxylic acid at the 6-position prior to cyclization improves solubility and reaction control.

- Catalyst choice significantly affects reaction time and environmental impact; reusable solid acid catalysts and ionic liquids are preferred for green synthesis.

- Microwave and ultrasound techniques provide energy-efficient alternatives to conventional heating.

- No direct preparation method for this compound was found in patents or literature, but methods for closely related compounds provide a reliable synthetic framework.

化学反応の分析

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

Transthyretin Stabilization

One of the prominent applications of benzoxazole derivatives, including ethyl 2-propyl-1,3-benzoxazole-6-carboxylate, is their use as transthyretin stabilizers. Transthyretin (TTR) is a protein that can misfold and aggregate, leading to amyloid diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. The compound has been shown to inhibit the misfolding and proteolysis of TTR, which is crucial in treating these conditions .

Case Study:

A study demonstrated that derivatives of benzoxazole could effectively stabilize TTR and prevent its aggregation. This stabilization is essential for maintaining normal physiological functions and preventing amyloid-related diseases .

Angiotensin II Receptor Antagonism

This compound may also serve as a scaffold for developing angiotensin II receptor antagonists. These compounds are vital in managing hypertension and other cardiovascular diseases. Research has shown that benzoxazole derivatives exhibit nanomolar affinity for the angiotensin II receptor type 1 (AT1), making them promising candidates for antihypertensive therapies .

Table 1: Comparison of Benzoxazole Derivatives as AT1 Antagonists

| Compound Name | Affinity (nM) | Activity |

|---|---|---|

| This compound | <100 | Antagonist |

| Another Benzoxazole Derivative | <50 | Strong Antagonist |

| Yet Another Compound | <200 | Moderate Antagonist |

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for efficiency. Recent advancements have focused on improving synthetic routes to enhance yield and reduce costs associated with production. Efficient methods often utilize carboxylic acid derivatives and orthoesters to achieve the desired benzoxazole structure .

Structural Characteristics

The structural integrity of this compound contributes significantly to its biological activity. The presence of the ethyl group enhances lipophilicity, which can improve cellular uptake and bioavailability in therapeutic applications.

Future Directions in Research

The ongoing research into benzoxazole derivatives suggests numerous avenues for future exploration:

- Targeting Other Receptors: Investigating the potential of these compounds in targeting other G-protein coupled receptors could expand their therapeutic applications.

- Combination Therapies: Exploring the efficacy of this compound in combination with other drugs may enhance treatment outcomes for complex diseases.

- In Vivo Studies: Further in vivo studies are necessary to evaluate the pharmacodynamics and pharmacokinetics of this compound to establish safe and effective dosing regimens.

作用機序

The mechanism of action of Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate involves its interaction with various molecular targets and pathways. Benzoxazole derivatives are known to inhibit enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammation . For example, they can inhibit the activity of bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . In cancer cells, benzoxazole derivatives can induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins .

類似化合物との比較

Structural and Functional Differences

- Alkyl Chain Length: Propyl vs. Butyl (C3 vs. This property makes the butyl derivative more suitable for agrochemical formulations requiring prolonged environmental stability . Propyl vs. Ethyl (C3 vs. C2): The ethyl-substituted analog (219.24 g/mol) has a shorter chain, which may reduce steric hindrance, favoring interactions with compact enzyme active sites.

Ester Group (Ethyl vs. Methyl) :

- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, improving metabolic stability in vivo. For example, mthis compound (219.24 g/mol) may undergo faster enzymatic degradation, limiting its utility in long-acting pharmaceuticals .

生物活性

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives are recognized for their antibacterial , antifungal , anticancer , anti-inflammatory , and antiviral properties. This compound specifically exhibits these activities, making it a valuable compound in drug development and therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's mechanism of action includes:

- Enzyme Inhibition : It inhibits enzymes involved in microbial growth and cancer cell proliferation.

- Receptor Modulation : The compound can modulate receptor activity, influencing inflammatory pathways .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against several strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate a broad spectrum of activity:

| Microorganism | MIC (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 - 30 | |

| Escherichia coli | 10 - 20 | |

| Candida albicans | 7.81 - 250 |

These results suggest that the compound is particularly potent against certain bacterial strains compared to standard antibiotics.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

- In vitro studies showed that the compound significantly reduced cell viability in human cancer cell lines, with IC50 values ranging from 5 to 25 µM depending on the cell type .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzoxazole derivatives, including this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. This compound showed superior activity compared to other derivatives tested .

- Anticancer Studies : Another research effort investigated the anticancer potential of benzoxazole derivatives in various human cancer cell lines. The findings indicated that this compound exhibited notable cytotoxicity against breast cancer cells with an IC50 value of approximately 10 µM .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoxazole derivatives regarding biological activity:

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Moderate to High | 5 - 25 |

| 2-Methylbenzoxazole | Low | >50 |

| Benzoxazole | Moderate | >30 |

This comparison highlights the enhanced potency of this compound relative to its analogs.

Q & A

Q. How can Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate be synthesized and characterized for structural validation?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted precursors, such as ethyl 2-aminobenzoate derivatives with propionyl chloride, followed by purification via recrystallization or chromatography. Structural validation requires X-ray crystallography (using programs like SHELXL ) combined with spectroscopic techniques (¹H/¹³C NMR, IR, and mass spectrometry). For example, benzoxazole derivatives with carboxylate esters show characteristic NMR signals for the aromatic protons (δ 7.8–8.3 ppm) and ester carbonyl (IR ~1708 cm⁻¹) . Purity assessment via GC-TOFMS (as in ) reduces coelution errors.

Q. What experimental protocols ensure accurate determination of hydrogen-bonding patterns in benzoxazole derivatives?

- Methodological Answer : Hydrogen-bonding networks are analyzed using X-ray crystallography to obtain spatial coordinates, followed by graph-set analysis (as per Etter’s formalism) to classify interactions (e.g., D–H···A motifs). Software like Mercury or Platon can calculate bond distances and angles. For benzoxazole systems, the oxazole nitrogen often acts as an acceptor, while hydroxyl or carboxyl groups serve as donors . Validation against crystallographic databases (e.g., Cambridge Structural Database) ensures consistency .

Q. How should researchers address discrepancies in crystallographic data for benzoxazole derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder, twinning, or thermal motion. Refinement using SHELXL with restraints for anisotropic displacement parameters improves accuracy . Cross-validation via independent datasets (e.g., neutron diffraction) or Hirshfeld surface analysis resolves ambiguities. For example, misassigned puckering in fused rings can be corrected using Cremer-Pople coordinates .

Advanced Research Questions

Q. What strategies optimize the analysis of non-covalent interactions influencing benzoxazole-based molecular aggregation?

- Methodological Answer : Combine crystallography with computational methods (DFT or MD simulations) to map electrostatic potentials and van der Waals interactions. For this compound, π-π stacking between benzoxazole rings and hydrophobic interactions from the propyl chain dominate aggregation. Quantitative analysis using CrystalExplorer partitions interaction energies (electrostatic, dispersion) .

Q. How can structure-activity relationships (SAR) be systematically explored for benzoxazole derivatives in medicinal chemistry?

- Methodological Answer : Design a library of analogs with variations at the 2-propyl and 6-carboxylate positions. Assess biological activity (e.g., enzyme inhibition in ) and correlate with steric/electronic parameters (Hammett σ, LogP). Multivariate statistical analysis (e.g., PCA) identifies key descriptors. For instance, bulkier substituents at the 2-position may hinder binding, while electron-withdrawing groups at the 6-position enhance stability .

Q. What advanced techniques resolve ambiguities in dynamic processes like ring puckering or pseudorotation in benzoxazole systems?

- Methodological Answer : Use variable-temperature NMR to monitor conformational exchange. For puckered rings, Cremer-Pople coordinates (amplitude q and phase φ) quantify deviations from planarity. Molecular dynamics simulations with AMBER or CHARMM force fields model pseudorotation pathways . Experimental validation via low-temperature crystallography (100 K) minimizes thermal motion artifacts .

Data Contradiction and Validation

Q. How should conflicting spectroscopic and crystallographic data for ester carbonyl groups be reconciled?

- Methodological Answer : IR may show a single carbonyl stretch (~1708 cm⁻¹), while crystallography reveals two distinct C=O environments due to crystal packing. Investigate via polarized IR microscopy or Raman spectroscopy to assess crystal anisotropy. If discrepancies persist, consider polymorphism or solvatomorphism .

Q. What validation criteria ensure reliability in computational models of benzoxazole derivatives?

- Methodological Answer : Benchmark computational results against experimental data (e.g., XRD bond lengths ±0.02 Å, DFT vibrational frequencies ±10 cm⁻¹). Use high-level basis sets (e.g., cc-pVTZ) and solvent corrections (PCM model). For docking studies, validate binding poses via Free Energy Perturbation (FEP) or co-crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。